molecular formula C9H9N3O2 B1291181 3-(3-Aminophenyl)imidazolidine-2,4-dione CAS No. 702638-03-7

3-(3-Aminophenyl)imidazolidine-2,4-dione

Cat. No.: B1291181
CAS No.: 702638-03-7
M. Wt: 191.19 g/mol
InChI Key: XIUYXOWPYURVSI-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)imidazolidine-2,4-dione, also known as 3-APID, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of an imidazolidine-2,4-dione, which is a heterocyclic compound containing a five-membered ring. 3-APID is an important intermediate in the synthesis of other compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of various compounds, such as amino acids and peptides. It has been used in a range of scientific research applications, including biochemical and physiological studies, as well as laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • Imidazolidine derivatives, such as 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, have been synthesized and evaluated for their antinociceptive effects, showcasing the chemical versatility and potential therapeutic applications of this class of compounds (Queiroz et al., 2015).
  • Studies on the regio-controlled nucleophilic attack of 3-thiaisatoic anhydride by α-amino acids have led to the synthesis of imidazolidine-2,4-dione analogues, demonstrating the compound's utility in generating diverse chemical libraries (Brouillette et al., 2009).

Pharmaceutical Intermediates

  • The synthesis and structural elucidation of derivatives like 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione have contributed to the understanding of pharmaceutical intermediates, providing a basis for the development of novel therapeutic agents (Aydin et al., 2013).

Antiviral Research

  • Imidazolidinones and imidazolidine-2,4-diones have shown potent activity against several viruses, including dengue virus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV), illustrating the potential of these compounds in antiviral drug development (Swain & Mohanty, 2019).

Antimalarial Agents

  • Research into the synthesis of imidazolidin-4-one derivatives of primaquine highlights the exploration of these compounds as potential antimalarial agents, indicating their significance in the fight against malaria (Gomes et al., 2004).

Corrosion Inhibition

  • The chemical and electrochemical studies of imidazolidine-2,4-dione derivatives as corrosion inhibitors for mild steel in acidic solutions reveal their potential industrial applications in protecting metals against corrosion (Elbarki et al., 2020).

Properties

IUPAC Name

3-(3-aminophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-6-2-1-3-7(4-6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUYXOWPYURVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640703
Record name 3-(3-Aminophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702638-03-7
Record name 3-(3-Aminophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of [[[(3-nitrophenyl)amino]carbonyl]aminoacetic acid methyl ester (6.9 g, 27 mmol) in 6N aqueous hydrochloride solution (40 mL) and acetone (20 mL) was stirred at reflux overnight. The resulting solution was cooled and concentrated. The resulting yellowish suspension was filtered and the filter cake was washed with water (50 mL), aqueous sodium bicarbonate solution (50 mL), and air-dried to afford the title compound (4.4 g).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-(3-nitrophenyl)-2,4-imidazolidinedione (4.4 g, 20 mmol) and methanol (100 mL) was treated with 10% Pd/C (1.0 g) and placed under H2 (40 psi) for 2 h. The mixture was then filtered through celite and concentrated to afford the title compound (3.8 g).
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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